molecular formula C12H16ClNO2 B1480410 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride CAS No. 2098049-92-2

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride

Cat. No. B1480410
CAS RN: 2098049-92-2
M. Wt: 241.71 g/mol
InChI Key: QSKAJAOBULNVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride involves a phenyl ring substituted with a cyclopropylamino methyl group and an acetic acid group . The exact structure can be determined using spectroscopic methods such as NMR or mass spectrometry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride include its molecular weight (241.71 g/mol). Other properties such as its density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Transformations

Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids :This study describes the hydrolytic transformations of specific phenyloxy(or sulfanyl)acetic acids to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. Such transformations are crucial for synthesizing amino acid derivatives with potential applications in developing new chemical entities for further research in various fields, including medicinal chemistry and material science (Rudyakova et al., 2006).

Cyclopropyl Building Blocks for Organic Synthesis :The research provides an advanced synthesis methodology for cyclopropylideneacetates, highlighting the versatility of cyclopropyl compounds as multifunctional building blocks in organic synthesis. The described methods enable the creation of complex organic molecules, emphasizing the cyclopropyl group's role in synthetic chemistry and potential applications in designing novel compounds (Limbach, Dalai, & Meijere, 2004).

Chemical Characterization and Analysis

Isolation and Characterization of Impurities :A study focused on identifying and characterizing impurities in methamphetamine synthesized via specific pathways highlights the importance of understanding chemical impurities and their formation mechanisms. Such research is essential for forensic science, pharmaceutical analysis, and ensuring the purity and safety of chemical compounds (Toske et al., 2017).

Photolytic Transformation Studies

A Photochemical Study of Diclofenac and Its Major Transformation Products :This study investigates the photolytic transformation of diclofenac and its transformation products in aqueous solutions, providing insights into the degradation pathways of pharmaceuticals in the environment. Understanding these pathways is crucial for environmental chemistry and pollution studies (Eriksson, Svanfelt, & Kronberg, 2010).

Safety and Hazards

In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name

2-[4-[(cyclopropylamino)methyl]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKAJAOBULNVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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